Ethyl 5-hydroxyhexanoate

Chiral synthesis Enzymatic reduction Pharmaceutical intermediates

Ethyl 5-hydroxyhexanoate (CAS 20266-62-0) is a chiral hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It belongs to the class of 5-hydroxyhexanoate esters, which are characterized by a six-carbon backbone with a hydroxyl group at the C5 position and an ester functional group.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 20266-62-0
Cat. No. B1314002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxyhexanoate
CAS20266-62-0
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(C)O
InChIInChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3
InChIKeyYUQVKXFPYUHIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Hydroxyhexanoate (CAS 20266-62-0): A Versatile C8 Hydroxy Ester for Chiral Synthesis and Flavor Research


Ethyl 5-hydroxyhexanoate (CAS 20266-62-0) is a chiral hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol [1]. It belongs to the class of 5-hydroxyhexanoate esters, which are characterized by a six-carbon backbone with a hydroxyl group at the C5 position and an ester functional group. This compound is of significant interest in organic synthesis as a chiral building block, in flavor and fragrance research as a volatile constituent in fruits such as papaya and pineapple [2], and in pharmaceutical intermediate synthesis [3]. Its physical properties, including a boiling point of approximately 213.4°C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1], underpin its utility across various laboratory and industrial applications.

Why Ethyl 5-Hydroxyhexanoate (CAS 20266-62-0) Cannot Be Simply Substituted: Key Differences from Common Analogs


While ethyl 5-hydroxyhexanoate shares a molecular formula (C8H16O3) with its positional isomer ethyl 6-hydroxyhexanoate and an ester functional group with methyl 5-hydroxyhexanoate, these seemingly minor structural variations lead to significant differences in their chemical and biological behavior. For instance, the position of the hydroxyl group dictates the compound's reactivity in polymer synthesis and its metabolic fate in biological systems [1]. Furthermore, the choice of alkyl ester (e.g., ethyl vs. methyl) can profoundly influence the compound's volatility, organoleptic properties, and efficacy as a chiral building block in enzymatic resolutions [2]. Therefore, substituting one for another without understanding these specific, quantifiable differentiations can compromise experimental outcomes in synthetic chemistry, chiral separations, and analytical applications.

Quantitative Differentiation of Ethyl 5-Hydroxyhexanoate (20266-62-0) from Key Comparators


Chiral Purity and Yield in Enzymatic Synthesis: Ethyl 5-Hydroxyhexanoate vs. its Keto Precursor

In the synthesis of chiral (S)-ethyl 5-hydroxyhexanoate, a biochemical approach using Pichia methanolica to reduce ethyl 5-oxohexanoate achieves a significantly higher enantiomeric excess (e.e.) compared to alternative chemical reduction methods [1]. The enzymatic process directly produces the desired chiral ester from the achiral keto precursor, showcasing a critical advantage for applications requiring high stereochemical purity.

Chiral synthesis Enzymatic reduction Pharmaceutical intermediates

Positional Isomerism and Volatility: Ethyl 5-Hydroxyhexanoate vs. Ethyl 6-Hydroxyhexanoate

The position of the hydroxyl group on the hexanoate chain directly influences the compound's retention index (RI) on polar GC columns, a key metric for analytical identification and assessing volatility. Ethyl 5-hydroxyhexanoate has a different RI compared to its positional isomer, ethyl 6-hydroxyhexanoate, due to altered polarity and intramolecular interactions [1][2].

Volatile organic compounds Flavor chemistry Gas chromatography

Ester Group and Organoleptic Profile: Ethyl 5-Hydroxyhexanoate vs. Methyl 5-Hydroxyhexanoate

The alkyl group of the ester significantly modulates the compound's sensory properties. While specific odor descriptors for ethyl 5-hydroxyhexanoate are not widely published, methyl 5-hydroxyhexanoate is reported to have a 'Smoky, Tobacco, Woody' odor profile [1]. This demonstrates that even a change from ethyl to methyl ester can drastically alter the perceived aroma, a critical factor in flavor and fragrance applications.

Flavor chemistry Sensory analysis Volatile esters

Chiral Resolution and Enantiomeric Purity: Ethyl 5-Hydroxyhexanoate vs. (R)-Ethyl 5-Hydroxyhexanoate

The target compound, ethyl 5-hydroxyhexanoate, is commonly available as a racemic mixture or with unspecified stereochemistry. In contrast, its single enantiomer, (R)-ethyl 5-hydroxyhexanoate (CAS 195875-25-3) [1], or the (S)-enantiomer (CAS not always distinct), represents a completely different chemical entity with distinct biological and physical properties. The procurement of a specific enantiomer is essential for stereospecific synthesis, as the racemate will lead to a mixture of diastereomers in downstream reactions, complicating purification and reducing yield of the desired final product.

Chiral resolution Stereoselective synthesis Enantiopure building blocks

Optimal Application Scenarios for Ethyl 5-Hydroxyhexanoate (20266-62-0) Based on Verified Evidence


Synthesis of Enantiopure Pharmaceutical Intermediates

Ethyl 5-hydroxyhexanoate is an ideal starting material or intermediate for the synthesis of chiral pharmaceutical compounds. As demonstrated by the Nanduri et al. study [1], its (S)-enantiomer can be produced with high enantiomeric excess (>95% e.e.) through a scalable biotransformation. This makes the racemic form a valuable substrate for kinetic resolution or a precursor for developing stereospecific routes to active pharmaceutical ingredients (APIs). Procuring this specific compound is essential for any research program aiming to build chirality into a drug candidate's carbon backbone.

Authentic Standard for Fruit Volatile Analysis (GC-MS)

Due to its confirmed presence in the volatile profiles of papaya and pineapple [1][2], ethyl 5-hydroxyhexanoate is a necessary authentic standard for flavor and fragrance research. Its known retention index on polar GC columns (e.g., DB-Wax, RI: 1865-1872) [3] allows for its unambiguous identification in complex natural product extracts. Laboratories conducting metabolomics, food chemistry analysis, or quality control of natural fruit flavors require this compound as a reference material to confirm peak assignments and quantify its presence in samples.

Investigating Structure-Odor Relationships (SOR) in Ester Series

For academic and industrial groups studying the molecular basis of olfaction, ethyl 5-hydroxyhexanoate serves as a key member of a homologous series of hydroxy esters. Its structural analogy to other compounds like methyl 5-hydroxyhexanoate (which has a smoky/woody odor) [1] and its presence in fruity matrices [2] make it a valuable tool for understanding how subtle changes in ester alkyl groups and hydroxyl position alter sensory perception [3]. Procurement of this specific compound is necessary for systematic SOR studies to build predictive models of aroma.

Chiral Building Block for Academic Organic Synthesis

In academic research laboratories, ethyl 5-hydroxyhexanoate is a versatile chiral building block for undergraduate and graduate-level research in synthetic methodology. Its dual functional groups (ester and secondary alcohol) allow for a wide range of transformations (e.g., oxidation, reduction, nucleophilic addition) [1]. Furthermore, the ability to obtain it in enantiopure forms (e.g., (R)-enantiomer, CAS 195875-25-3) [2] makes it an excellent model substrate for studying asymmetric synthesis, developing new chiral catalysts, and demonstrating stereochemical principles in a teaching laboratory setting.

Technical Documentation Hub

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